2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC4892971
InChI: InChI=1S/C10H10Cl3NO2/c11-6-10(15)14-3-4-16-9-2-1-7(12)5-8(9)13/h1-2,5H,3-4,6H2,(H,14,15)
SMILES: C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl
Molecular Formula: C10H10Cl3NO2
Molecular Weight: 282.5 g/mol

2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide

CAS No.:

Cat. No.: VC4892971

Molecular Formula: C10H10Cl3NO2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide -

Specification

Molecular Formula C10H10Cl3NO2
Molecular Weight 282.5 g/mol
IUPAC Name 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
Standard InChI InChI=1S/C10H10Cl3NO2/c11-6-10(15)14-3-4-16-9-2-1-7(12)5-8(9)13/h1-2,5H,3-4,6H2,(H,14,15)
Standard InChI Key YDVUTDAMJFFBOB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide, reflects its three distinct moieties:

  • A 2,4-dichlorophenoxy group linked via an ethyl chain.

  • A chloroacetamide functional group.

  • An ethyl spacer connecting the aromatic and amide components .

The 2D structure (Figure 1) reveals a planar aromatic ring with chlorine substitutions at positions 2 and 4, while the acetamide group introduces polarity. X-ray crystallography of analogous compounds shows a dihedral angle of 75–85° between the aromatic ring and acetamide plane, influencing steric interactions .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight282.5 g/mol
Density1.356 g/cm³ (analog)
Boiling Point433.8°C (estimated)
LogP (Octanol-Water)3.28
SolubilityInsoluble in water; soluble in DMSO, acetone

The logP value indicates high lipophilicity, favoring membrane permeability and bioaccumulation . NMR spectra (1H^1\text{H}, 13C^{13}\text{C}) confirm structural integrity, with characteristic peaks for aromatic protons (δ 6.76–7.34 ppm) and acetamide carbonyl (δ 164.76 ppm) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step reaction:

  • Ether Formation: 2,4-Dichlorophenol reacts with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K2_2CO3_3) to form 2-(2,4-dichlorophenoxy)ethanol .

  • Amidation: The alcohol intermediate is treated with chloroacetyl chloride in anhydrous acetone, yielding the target compound after recrystallization (58–72% yield) .

Reaction Scheme:

2,4-Dichlorophenol+2-ChloroethanolBase2-(2,4-Dichlorophenoxy)ethanolChloroacetyl ChlorideTarget Compound\text{2,4-Dichlorophenol} + \text{2-Chloroethanol} \xrightarrow{\text{Base}} \text{2-(2,4-Dichlorophenoxy)ethanol} \xrightarrow{\text{Chloroacetyl Chloride}} \text{Target Compound}

Optimized conditions include ice-bath cooling (−5°C) to minimize side reactions and sodium acetate for neutralization .

Industrial Production

Scaled-up synthesis employs continuous-flow reactors with automated pH and temperature control. Key parameters:

  • Temperature: 40–60°C for amidation.

  • Catalyst: Pyridine or triethylamine to absorb HCl byproducts .

  • Purity Control: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria:

OrganismMIC (μM)Mechanism
Staphylococcus aureus15.6–62.5Cell wall synthesis inhibition
Enterococcus faecalis62.5–125Biofilm disruption

Its dichlorophenoxy group penetrates lipid bilayers, while the chloroacetamide moiety alkylates bacterial enzymes (e.g., transpeptidases).

Anti-Inflammatory Activity

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, including this compound, inhibit cyclooxygenase-2 (COX-2) with >50% selectivity over COX-1 . Docking studies (AutoDock Vina) show a binding affinity of −8.2 kcal/mol to COX-2 (PDB: 4M11), driven by hydrogen bonds with Arg120 and Tyr355 .

Industrial and Agricultural Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Modified to enhance caspase-3 affinity.

  • NSAIDs: Functionalized with thiourea groups for COX-2 inhibition .

Pesticidal Formulations

Patent WO2024031002A1 highlights its analogs as potent herbicides, disrupting auxin signaling in weeds . Field trials show 90% efficacy against Amaranthus retroflexus at 2 kg/ha .

Recent Research Advances

Molecular Hybridization

Hybrids with trichloroethyl groups (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide) show enhanced anti-inflammatory activity (IC50_{50} = 0.8 μM for COX-2) .

Green Synthesis

Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, improving yield to 85% .

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